5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound with a unique structure that includes multiple functional groups such as butoxyphenyl, butylsulfanyl, and diazatricyclo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves multiple steps, starting with the preparation of the butoxyphenyl and butylsulfanyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazatricyclo structure. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazatricyclo structure.
Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the butoxyphenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. Studies are conducted to evaluate its efficacy and safety in treating various diseases.
Industry
In industry, the compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- 5-(4-ethoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
Uniqueness
The uniqueness of 5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene lies in its specific functional groups and structural arrangement. The presence of the butoxyphenyl and butylsulfanyl groups, along with the diazatricyclo core, imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C25H32N2O2S2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-3-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C25H32N2O2S2/c1-5-7-13-28-18-11-9-17(10-12-18)22-26-23(30-14-8-6-2)21-19-15-25(3,4)29-16-20(19)31-24(21)27-22/h9-12H,5-8,13-16H2,1-4H3 |
InChI Key |
UODOFGIAUHDMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=N2)SCCCC |
Origin of Product |
United States |
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